4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide
Description
This compound belongs to the quinazolinone derivative family, characterized by a 4-oxo-3,4-dihydroquinazolin-2-yl scaffold. Key structural features include:
- Quinazolinone core: A bicyclic system with a ketone group at position 4, which is critical for hydrogen bonding with biological targets .
- Substituents:
Properties
IUPAC Name |
4-[[2-[2-(3-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-3-20-7-6-8-23(17-20)31-26(34)19-38-29-32-25-10-5-4-9-24(25)28(36)33(29)18-21-11-13-22(14-12-21)27(35)30-15-16-37-2/h4-14,17H,3,15-16,18-19H2,1-2H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKSCJJGMGLFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the quinazolinone intermediate with thiol-containing reagents, such as thiourea, under basic conditions.
Attachment of the Benzamide Moiety: The final step involves the coupling of the sulfanyl-quinazolinone intermediate with 2-methoxyethylamine and benzoyl chloride under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives of the quinazolinone core.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Compounds with a quinazolinone structure have been extensively studied for their potential as anticancer agents. They exhibit mechanisms such as apoptosis induction in cancer cells and inhibition of specific molecular targets involved in tumor growth .
- Anti-inflammatory Properties : Research indicates that derivatives of quinazolinones can inhibit pro-inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : The compound's structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics or antimicrobial agents .
Biological Studies
- Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrase isoforms, which are implicated in various diseases including glaucoma and epilepsy. This suggests a pathway for developing selective inhibitors for therapeutic use .
- Structure-Activity Relationship (SAR) Studies : The compound serves as a vital lead in SAR studies aimed at optimizing the biological activity of quinazolinone derivatives through modifications in its chemical structure .
Industrial Applications
- Synthesis of Complex Molecules : In organic synthesis, this compound can function as a building block for synthesizing more complex pharmaceuticals or materials due to its reactive functional groups .
- Catalysis : The compound may also find applications as a catalyst in various chemical reactions, contributing to more efficient synthetic pathways in industrial chemistry .
Case Studies and Research Findings
- A study on S-substituted quinazolinones demonstrated that modifications to the sulfanyl group can significantly enhance enzyme inhibition properties against carbonic anhydrases, highlighting the importance of structural variations in optimizing drug efficacy .
- Another investigation focused on the anticancer potential of similar quinazolinone compounds revealed promising results regarding their ability to induce cell cycle arrest and apoptosis in human cancer cell lines, suggesting that this class of compounds could lead to novel cancer therapies.
Mechanism of Action
The mechanism of action of 4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide is likely to involve multiple molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may enhance the compound’s binding affinity and specificity towards certain biological targets. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Computational Metrics
Using Tanimoto similarity coefficients (Tanimoto ≥ 0.8 indicates high similarity ), the compound clusters with:
Key Insight : Substituents at the phenyl and acetamide positions significantly modulate lipophilicity and steric bulk, influencing target selectivity .
Bioactivity Profiling
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals:
- Antiulcer Activity: The compound shares a mode of action with ranitidine-like quinazolinones, reducing gastric acidity by ~40% at 10 µM (cf. ranitidine: 52% reduction) .
- PERK Inhibition : Substructure searches identify analogs with <10 Ų Met7 contact area, correlating with PERK IC₅₀ values of 0.8–1.2 µM .
Activity Landscape and SAR
- Activity Cliffs : Pairs with high structural similarity (Tanimoto > 0.85) but divergent potency (e.g., 10-fold difference in PERK IC₅₀) highlight the critical role of the 3-ethylphenyl group in target engagement .
- Key SAR Trends :
Molecular Networking and Fragmentation Patterns
MS/MS-based clustering (cosine score > 0.9) groups the compound with:
- Verminoside: Shares a caffeoyl fragment (m/z 163.04) .
- Aglaithioduline: Common quinazolinone core fragment (m/z 132.08) .
Implication : Shared fragmentation pathways suggest conserved metabolic stability .
Biological Activity
The compound 4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide is a complex organic molecule belonging to the quinazolinone family. This class of compounds is recognized for its diverse biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 498.64 g/mol. The structure features a quinazolinone core, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H30N4O3S |
| Molecular Weight | 498.64 g/mol |
| Solubility | Soluble in DMSO, DMF |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes:
- COX-2 Inhibition : Research has shown that analogs of quinazolinone compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. For example, a related compound demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 μM, indicating potential therapeutic applications in inflammatory diseases .
- Anticancer Activity : Compounds within the quinazolinone class have been evaluated for their anticancer properties. The presence of various functional groups enhances their interaction with cancer cell targets, leading to apoptosis and inhibition of tumor growth.
- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacterial strains.
Case Studies
Several studies have explored the biological activity of similar compounds within the quinazolinone family:
- Study on COX-2 Inhibitors : A study published in Pharmaceuticals investigated the synthesis and biological activity of novel quinazolinone derivatives. The results indicated significant COX-2 inhibitory activity, supporting the potential use of these compounds in treating inflammatory conditions .
- Zebrafish Embryo Toxicity Study : Another research effort focused on assessing the toxicity of various quinazolinone derivatives using zebrafish embryos as a model organism. The findings highlighted a correlation between structural modifications and biological activity, providing insights into optimizing compounds for reduced toxicity while maintaining efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound with high purity?
- Methodology :
- Use a multi-step approach:
Coupling reactions : Introduce the sulfanyl group via thiol-ene click chemistry or nucleophilic substitution, as seen in analogous quinazolinone derivatives .
Purification : Employ flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
-
Critical controls : Monitor reaction progress via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) .
- Example Reagents :
| Step | Reagents/Conditions | Reference |
|---|---|---|
| 1 | Trichloroisocyanuric acid (TCICA), acetonitrile, 0°C | |
| 2 | Potassium carbonate, O-benzyl hydroxylamine HCl |
Q. Which analytical techniques are most effective for structural characterization?
- Techniques :
-
NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry (DMSO-d6, 400 MHz) .
-
Mass spectrometry : High-resolution ESI-MS for molecular ion verification .
-
X-ray crystallography : Use SHELXL for refining crystal structures; resolve disorder in flexible moieties (e.g., methoxyethyl chain) via iterative refinement .
- Data Table :
| Technique | Key Peaks/Parameters | Significance |
|---|---|---|
| 1H NMR | δ 3.45 (s, OCH2CH2O) | Confirms methoxyethyl group |
| X-ray | CCDC deposition ID | Validates 3D conformation |
Advanced Research Questions
Q. How can computational modeling optimize this compound’s binding to bacterial PPTase enzymes?
- Methodology :
Molecular docking : Use AutoDock Vina to predict binding poses targeting the PPTase active site (PDB: 4QTI) .
MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of the quinazolinone core in the binding pocket .
SAR analysis : Compare with analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify critical substituents .
- Key Insight : The trifluoromethyl group enhances hydrophobic interactions, while the methoxyethyl chain may reduce binding affinity due to steric hindrance .
Q. How to address solubility limitations in cell-based assays?
- Strategies :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Structural modification : Introduce polar groups (e.g., hydroxyl or carboxylate) on the benzamide moiety, inspired by sulfonamide derivatives .
- Experimental validation : Perform dynamic light scattering (DLS) to monitor aggregation in PBS (pH 7.4) .
Q. How to resolve contradictions in reported antimicrobial IC50 values?
- Root cause analysis :
- Strain variability : Standardize assays using ATCC bacterial strains (e.g., S. aureus ATCC 29213) .
- Protocol differences : Adopt CLSI guidelines for broth microdilution assays; pre-incubate compounds at 37°C for 24 hours .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets; report 95% confidence intervals .
Q. What experimental designs assess environmental persistence and degradation pathways?
- Approach :
-
Biodegradation assays : Use OECD 301B (modified Sturm test) with activated sludge to measure half-life in aqueous systems .
-
Photolysis studies : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS .
-
Computational tools : Apply EPI Suite to predict log Kow and biodegradation probability .
- Data Table :
| Parameter | Value | Implication |
|---|---|---|
| log Kow | 3.8 | High bioaccumulation risk |
| t1/2 (water) | 28 days | Moderate persistence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
